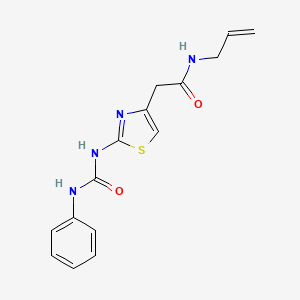
N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, also known as DCTB, is a chemical compound with the molecular formula C18H12Cl2F6N2O4 . It has gained significant attention in scientific research due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular weight of 505.2 g/mol . It contains two dichlorobenzoyl groups, two trifluoroethoxy groups, and a benzenecarbohydrazide group . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C18H12Cl2F6N2O4/c19-12-3-1-9 (5-13 (12)20)15 (29)27-28-16 (30)11-6-10 (31-7-17 (21,22)23)2-4-14 (11)32-8-18 (24,25)26/h1-6H,7-8H2, (H,27,29) (H,28,30) .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 505.2 g/mol, an XLogP3-AA of 5.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 504.0078312 g/mol, and it has a topological polar surface area of 76.7 Ų .
科学研究应用
N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors have been shown to have potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
In addition to its anticancer activity, this compound has also been studied for its potential applications in materials science. This compound has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. For example, this compound has been used as a precursor for the synthesis of fluorescent materials that can be used for sensing applications.
作用机制
The mechanism of action of N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is related to its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can increase the acetylation of histone proteins, leading to changes in gene expression patterns. This can result in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have neuroprotective activity by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the advantages of using N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide in lab experiments is its high potency as an HDAC inhibitor. This compound has been shown to have a much higher potency than other HDAC inhibitors such as SAHA and TSA. This makes this compound a valuable tool for studying the role of HDACs in gene expression and cancer biology.
One of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to use this compound in certain types of experiments, such as cell-based assays. However, there are methods available for improving the solubility of this compound, such as the use of cosolvents or the synthesis of this compound analogues with improved solubility.
未来方向
There are several future directions for the study of N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide. One area of interest is the development of this compound analogues with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the role of this compound in epigenetic regulation and its potential applications in epigenetic therapy. Finally, the use of this compound as a building block for the synthesis of novel organic materials with interesting optical and electronic properties is an area of active research.
合成方法
The synthesis of N'-(3,4-dichlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide in the presence of a base such as triethylamine. The reaction is carried out at room temperature under an inert atmosphere, and the product is obtained in high yield after purification by recrystallization.
属性
IUPAC Name |
N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-3,4-dichlorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F6N2O4/c19-12-3-1-9(5-13(12)20)15(29)27-28-16(30)11-6-10(31-7-17(21,22)23)2-4-14(11)32-8-18(24,25)26/h1-6H,7-8H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGNJJWNPCCCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)
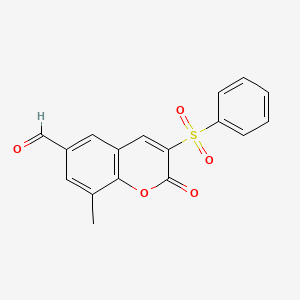
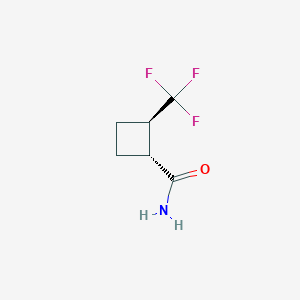

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)
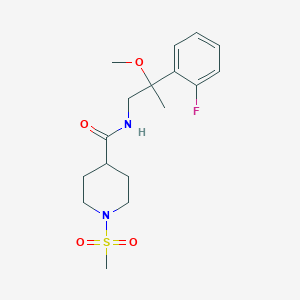

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)

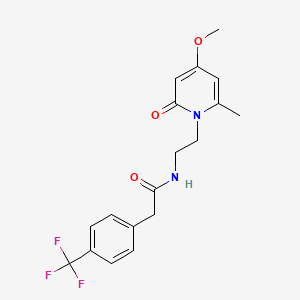
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)
